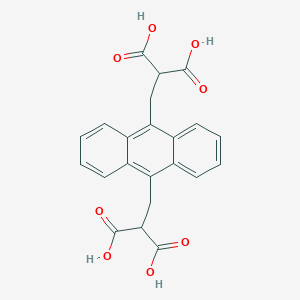

9,10-Anthracenediyl-bis(methylene)dimalonic acid

概要

説明

- これは、一重項酸素発生 (SOG) を検出するために使用される生物学的色素および指示薬として役立ちます。

- 一重項酸素にさらされると、ABMDMAは光退色を起こし、対応するエンドペルオキシドを形成します。

- 反応は、400nmでの吸光度の減少を記録することにより分光光度法で監視できます .

9,10-アントラセンジイルビス(メチレン)ジマロン酸: (ABMDMA)は、アントラセンの水溶性誘導体です。

準備方法

- ABMDMAは、さまざまな経路で合成できます。一般的な方法の1つは、アントラセンとマロン酸誘導体の反応を含みます。

- 反応は通常、酸性条件下で行われ、生成物は単離および精製されます。

- 工業生産方法には、この合成経路の修正、反応条件の最適化、およびスケールアッププロセスが含まれる場合があります。

化学反応の分析

- ABMDMAは、いくつかの化学反応に関与する可能性があります:

光退色: 前述のように、一重項酸素と反応してエンドペルオキシドを形成します。

置換反応: ABMDMAは、メチレン基で置換反応を起こす可能性があります。

酸化と還元: 反応条件に応じて、酸化または還元を受ける可能性があります。

- 一般的な試薬には、一重項酸素発生剤、酸、および酸化剤が含まれます。

- 形成された主な生成物には、光退色したエンドペルオキシドおよび置換誘導体があります。

科学研究アプリケーション

化学: ABMDMAは、一重項酸素反応と光化学プロセスを研究するために貴重です。

生物学: 研究者は、酸化ストレスと細胞応答を調べるためにプローブとして使用します。

医学: その光退色特性は、癌治療のための光線力学療法 (PDT) で応用されています。

産業: ABMDMAは、新しい材料とセンサーの開発に貢献しています。

科学的研究の応用

Photodynamic Therapy (PDT)

ABDA is primarily utilized in PDT, where it acts as a photosensitizer that generates singlet oxygen () upon light irradiation. This process is crucial for treating various cancers and microbial infections.

Case Study: Cancer Treatment Efficacy

A study demonstrated the effectiveness of ABDA in enhancing the therapeutic efficacy of PDT in melanoma cells. The photobleaching of ABDA was monitored spectrophotometrically, revealing a significant decrease in absorbance at 400 nm, indicative of singlet oxygen generation during treatment. The results showed that combining ABDA with other therapeutic agents led to increased tumor cell apoptosis when exposed to light irradiation .

Singlet Oxygen Detection

ABDA serves as a reliable probe for detecting singlet oxygen in biological systems. Its ability to undergo photobleaching allows researchers to quantify ROS production.

Experimental Findings

In experiments involving A375 and B16F10 melanoma cell lines, ABDA was used to measure singlet oxygen levels generated during PDT. The decrease in optical density at 400 nm was directly correlated with the concentration of singlet oxygen produced, confirming ABDA's utility as a sensor for ROS .

Drug Delivery Systems

ABDA has been integrated into drug delivery systems designed to improve the efficacy of anticancer therapies. The compound's responsiveness to light allows for controlled drug release, enhancing therapeutic outcomes.

Innovative Drug Delivery Mechanism

A novel liposomal system incorporating ABDA demonstrated significant potential in delivering chemotherapeutic agents. Upon light activation, singlet oxygen generated by ABDA facilitated the release of encapsulated drugs, such as chlorambucil, leading to enhanced cytotoxic effects against cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Utilizes ABDA as a photosensitizer for cancer treatment | Increased apoptosis in melanoma cells under light exposure |

| Singlet Oxygen Detection | Measures ROS levels using photobleaching technique | Correlation between absorbance decrease and concentration |

| Drug Delivery Systems | Enhances drug release through light activation | Effective release of chlorambucil from liposomes upon irradiation |

作用機序

- ABMDMAのメカニズムは、一重項酸素との相互作用を含みます。

- これはスカベンジャーとして作用し、一重項酸素が細胞成分を損傷するのを防ぎます。

- 正確な分子標的と経路は、特定のアプリケーションによって異なる場合があります。

類似の化合物との比較

- ABMDMAの独自性は、その水溶性と一重項酸素との特定の反応性にあります。

- 類似の化合物には、9,10-アントラセンジオンや9,10-アントラキノンなどのアントラセン誘導体が含まれます。

類似化合物との比較

- ABMDMA’s uniqueness lies in its water solubility and specific reactivity with singlet oxygen.

- Similar compounds include anthracene derivatives, such as 9,10-anthracenedione and 9,10-anthraquinone.

生物活性

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a synthetic compound derived from anthracene, notable for its significant role as a biological dye and indicator in various biochemical applications. Its primary utility lies in detecting singlet oxygen generation (SOG), a reactive oxygen species implicated in numerous biological processes and photodynamic therapies.

- Molecular Formula : CHO

- Molecular Weight : 410.37 g/mol

- CAS Number : 307554-62-7

- Density : 1.527 g/cm³

- Solubility : Soluble in DMSO (65 mg/mL) and water under specific pH conditions.

- Flash Point : 418.5°C

ABMDMA acts primarily through photobleaching when exposed to singlet oxygen. The compound can be oxidized to its corresponding endoperoxide, a reaction that can be quantitatively monitored by spectrophotometric methods, specifically by observing the decrease in absorbance at 400 nm. This characteristic makes ABMDMA an effective sensor for monitoring oxidative stress in biological systems.

Detection of Singlet Oxygen

ABMDMA has been extensively utilized as a probe for measuring singlet oxygen levels in various settings:

- Photodynamic Therapy (PDT) : In PDT, ABMDMA is employed to evaluate the efficacy of photosensitizers by measuring the singlet oxygen generated during light exposure. Studies indicate that the phototoxic effects on cancer cells, such as melanoma, are significantly enhanced when ABMDMA is used to monitor singlet oxygen production .

Case Studies

-

Photodynamic Efficacy in Melanoma Treatment :

- A study demonstrated that ABMDMA effectively quantified singlet oxygen generation during the treatment of melanoma cells with photodynamic agents. The results indicated that the presence of ABMDMA correlated with increased cytotoxicity towards A375 and B16-F10 melanoma cell lines due to enhanced singlet oxygen production .

-

Nanoparticle Functionalization :

- Research involving dual-aptamer-decorated nanoparticles highlighted the role of ABMDMA in assessing the singlet oxygen generation capability of these systems. The study showed that the targeted nanoparticles exhibited improved efficacy against breast cancer cells by utilizing ABMDMA as a monitoring agent .

- Ratiometric Singlet Oxygen Sensors :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 410.37 g/mol |

| CAS Number | 307554-62-7 |

| Density | 1.527 g/cm³ |

| Solubility | DMSO (65 mg/mL), Water |

| Flash Point | 418.5°C |

特性

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。